2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide typically involves the reaction of 2,3-dimethylphenylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-methylphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)methanesulfonamide: Similar structure but lacks the acetamide group.
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Similar structure but lacks the sulfonamide group.
Uniqueness
2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-7-11-17(15(13)3)20(24(4,22)23)12-18(21)19-16-10-6-5-8-14(16)2/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIKTIJDAWMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.